molecular formula C5H3Br2NO B1389973 2,5-Dibromopyridin-3-ol CAS No. 857429-79-9

2,5-Dibromopyridin-3-ol

Cat. No. B1389973
M. Wt: 252.89 g/mol
InChI Key: YWXPYIXETNBCFG-UHFFFAOYSA-N
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Description

2,5-Dibromopyridin-3-ol is an organic compound that belongs to the class of pyridine derivatives. It has the molecular formula C5H3Br2NO .


Synthesis Analysis

The synthesis of 2-amino-3,5-dibromopyridine complexes and their analysis by single crystal X-ray diffraction has been studied . Moreover, the apparent equivalence with pyridin-2-ol transformation suggested that 1-alkylpyridin-2-ols were hydroxylated at the 5-position .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromopyridin-3-ol has been analyzed in several studies . The compound has a molecular weight of 252.89 g/mol . Its InChI key is YWXPYIXETNBCFG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,5-Dibromopyridin-3-ol has a molecular weight of 252.89 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass is 252.85609 g/mol and its monoisotopic mass is 250.85814 g/mol .

Scientific Research Applications

Selective Monolithiation

Xin Wang et al. (2000) reported the selective monolithiation of 2,5-dibromopyridine, highlighting its potential in selective chemical synthesis. The process varied based on solvent and concentration, affecting the selectivity at different positions of the molecule (Wang et al., 2000).

Selective Amination

Jianguo Ji et al. (2003) demonstrated the selective amination of 2,5-dibromopyridine using a palladium-Xantphos complex. This process led to the production of 2-amino-5-bromopyridine with high yield and chemoselectivity, underscoring the compound's utility in organic synthesis (Ji et al., 2003).

Palladium-Catalyzed Arylation

A study by Qizhong Zhou et al. (2013) involved the palladium-catalyzed regioselective 2-arylation of 2,x-dibromopyridines. This method was used to synthesize a 17β-HSD1 inhibitor, showing the compound's significance in medicinal chemistry applications (Zhou et al., 2013).

Preparation of Bipyridines and Bipyrimidines

P. Schwab et al. (2002) developed methods for preparing brominated bipyridines and bipyrimidines using 2,5-dibromopyridine. These compounds are valuable in the creation of metal-complexing molecular rods, highlighting its role in materials science (Schwab et al., 2002).

Ab Initio Studies on Molecular Structure

A theoretical study by N. Koç (2014) focused on the molecular structure and vibrational spectra of 2,5-dibromopyridine. Utilizing Hartree-Fock and density functional methods, the study provided insights into the physical properties of the molecule, relevant for understanding its interactions in various chemical contexts (Koç, 2014).

Synthesis of Biologically Active Derivatives

Muhammad Akram et al. (2020) synthesized a novel derivative of 3,5-dibromopyridine and studied its spectroscopic, structural, electronic, and bioactive characteristics. This research indicates the potential of 2,5-dibromopyridine derivatives in biomedicine and pharmacology (Akram et al., 2020).

Safety And Hazards

2,5-Dibromopyridin-3-ol is classified as Acute Tox. 3 Oral . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

As 2,5-Dibromopyridin-3-ol is a unique chemical, it is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in future research.

properties

IUPAC Name

2,5-dibromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXPYIXETNBCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673895
Record name 2,5-Dibromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromopyridin-3-ol

CAS RN

857429-79-9
Record name 2,5-Dibromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Bretéché, P Marchand, MR Nourrisson, P Hautefaye… - Tetrahedron, 2011 - Elsevier
The synthesis of novel functionalized 3-amino-N-methylfuro[3,2-b]pyridine-2-carboxamides is described from cyanopyridine intermediates. Based on the difference in halogen reactivity, …
Number of citations: 14 www.sciencedirect.com

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